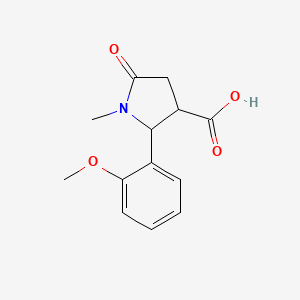
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, a member of the pyrrolidine derivative family, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its antimicrobial properties.
- Molecular Formula : C13H15NO4
- Molecular Weight : 249.27 g/mol
- CAS Number : 75810-51-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The compound has been tested against several cancer cell lines, notably the A549 human lung adenocarcinoma model.
Study Findings
- Cytotoxicity Assessment :
- Structure-Activity Relationship :
- Comparative Analysis :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens.
Microbial Testing
- Pathogen Resistance :
- Mechanism of Action :
Case Study 1: Anticancer Efficacy in Lung Cancer Models
A study assessed the efficacy of this compound in an A549 model. The findings suggested that the compound could significantly reduce tumor cell viability while sparing normal cells, indicating a favorable therapeutic index.
Case Study 2: Antimicrobial Resistance
In another study focusing on antimicrobial resistance, the compound was effective against resistant strains of Acinetobacter baumannii. This highlights its potential role in addressing critical public health challenges posed by antibiotic resistance.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Synthetic Applications
- Organic Synthesis : The unique structure of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid allows for its use as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules .
- Analytical Chemistry : This compound can be utilized in analytical techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) for the separation and identification of heterocyclic compounds. Recent advancements in composite matrices for TLC/MALDI-MS highlight the importance of such compounds in analytical methodologies .
Case Studies
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-11(15)7-9(13(16)17)12(14)8-5-3-4-6-10(8)18-2/h3-6,9,12H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHILKJSXOOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















